chemical properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
chemical properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] The pyrazole core is a key structural motif in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will delve into the synthesis, physicochemical characteristics, spectral analysis, and reactivity of this specific fluorinated aminopyrazole, offering insights for its application in research and development. The presence of a 4-fluorophenyl group often enhances metabolic stability and binding affinity to biological targets, making this compound a particularly attractive scaffold for drug discovery.[1]
Introduction and Significance
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthon for the creation of fused heterocyclic systems with diverse pharmacological profiles.[4] The title compound, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, combines the key features of a 5-aminopyrazole with a 4-fluorophenyl substituent at the 3-position and a phenyl group at the 1-position. This strategic combination of functionalities suggests its potential as a selective inhibitor of various enzymes or as a modulator of receptor activity.[1] Derivatives of 5-aminopyrazoles have been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways.[5] The exocyclic amine and the pyrazole ring nitrogens can participate in crucial hydrogen bonding interactions within protein binding sites, a feature that is often exploited in rational drug design.[5]
Synthesis and Structural Elucidation
While a specific synthesis for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is not explicitly detailed in the provided literature, a highly plausible synthetic route can be extrapolated from established methods for preparing substituted 5-aminopyrazoles. The most common and efficient approach involves the condensation of a β-ketonitrile with a substituted hydrazine.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 3-(4-fluorophenyl)-3-oxopropanenitrile with phenylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid or base.
Figure 1: Proposed synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Experimental Protocol (Predictive)
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Reaction Setup: To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).
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Reaction Conditions: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₅H₁₂FN₃ | Based on structure |
| Molecular Weight | 253.28 g/mol | Based on structure |
| Appearance | Likely a white to off-white solid | Based on similar pyrazole derivatives[6] |
| Melting Point | Expected to be in the range of 150-200 °C | Similar bis(pyrazol-5-ols) melt in this range[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of heterocyclic amines |
| pKa | The exocyclic amine is expected to be weakly basic. | General characteristic of arylamines |
Spectral Analysis (Predictive)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the expected spectral characteristics for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3450 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N and C=C Stretch (pyrazole and aromatic rings) | 1620 - 1450 |
| C-F Stretch | 1250 - 1100 |
Rationale based on characteristic IR absorptions for similar aminopyrazoles.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ (amine) | 4.5 - 5.5 | Broad singlet |
| Aromatic H (phenyl & fluorophenyl) | 7.0 - 8.0 | Multiplets |
| Pyrazole H (at C4) | 5.8 - 6.2 | Singlet |
Predictions are based on published data for analogous pyrazole structures.[3]
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ (C5) | 150 - 155 |
| C-Ar (C3) | 140 - 145 |
| Pyrazole C4 | 90 - 95 |
| Aromatic Carbons | 115 - 140 |
| C-F (fluorophenyl) | 160 - 165 (with ¹JC-F coupling) |
The chemical shifts are estimated based on known values for substituted pyrazoles and the electronic effects of the substituents.[2]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
Chemical Reactivity
The chemical reactivity of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is governed by the nucleophilic character of the exocyclic amino group and the C4 position of the pyrazole ring, as well as the potential for electrophilic substitution on the aromatic rings.
Reactivity of the 5-Amino Group
The exocyclic amino group is a key site for functionalization. It can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.
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N-Arylation: Transition-metal-catalyzed coupling reactions to introduce additional aryl or heteroaryl groups.
Reactivity of the Pyrazole Ring
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. This allows for the introduction of various substituents at this position.[8]
Figure 2: Key reaction pathways for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Potential Applications in Drug Development and Research
The structural features of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine make it a valuable building block in several areas of research and development.
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Kinase Inhibitors: As a scaffold, it can be elaborated to design potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]
-
Agrochemicals: The pyrazole core is present in many commercial pesticides and herbicides. This compound could serve as a precursor for novel agrochemicals.[1]
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Materials Science: Heterocyclic compounds are also being explored for their applications in the development of advanced materials with specific optical or electronic properties.[1]
Conclusion
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a fluorinated heterocyclic compound with significant potential for applications in medicinal chemistry and other scientific fields. This guide has provided a detailed overview of its likely synthesis, physicochemical properties, spectral characteristics, and reactivity, based on established chemical principles and data from closely related structures. The versatile nature of the 5-aminopyrazole scaffold, combined with the favorable properties imparted by the fluorophenyl group, positions this molecule as a valuable tool for the development of novel therapeutic agents and functional materials. Further experimental validation of the predicted properties is warranted to fully explore its potential.
References
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A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction. Molecules. Available at: [Link]
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4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
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1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. Available at: [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
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Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]
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Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]
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